D-Gulono-1,4-lactone 2,3,5,6-tetraacetate is a derivative of ascorbic acid and plays a significant role in various biochemical processes. Ascorbic acid, commonly known as vitamin C, is an essential nutrient involved in the repair of tissue and the enzymatic production of certain neurotransmitters. It is also an antioxidant, which means it can donate electrons to neutralize reactive oxygen species (ROS) and free radicals that can damage cells and tissues. The study of its derivatives, such as D-Gulono-1,4-lactone 2,3,5,6-tetraacetate, is crucial for understanding the broader implications of ascorbic acid metabolism and its potential applications in different fields.
The mechanism of action of D-Gulono-1,4-lactone derivatives involves their antioxidative properties. For instance, 2,3-Diketo-L-gulonic acid (DKG), a related compound, has been shown to exhibit a strong antioxidative effect on the copper-dependent oxidative modification of yolk lipoprotein (YLP). This antioxidative action is characterized by a decrease in electrophoretic mobility and an extension of the lag time for conjugated diene formation, which is indicative of a protective effect against oxidative stress. DKG can convert into various δ-lactones, such as 3,4-DKGL and 2,3-DKGL, which are thought to be degradation products that also contribute to the antioxidative defense mechanism1.
In food systems, the oxidative degradation of L-ascorbic acid can lead to the formation of DKG, which then contributes to the preservation of food quality by inhibiting the oxidation of important biomolecules. The study of DKG's effects on yolk lipoprotein oxidation suggests potential applications in the food industry, particularly in the preservation of food products that are prone to oxidative damage1.
In the field of polymer science, derivatives of D-Gulono-1,4-lactone have been explored as monomers for the preparation of copolyesters. For example, 2,3,4,5-tetra-O-methyl-D-glucono-1,6-lactone has been synthesized and used in an initial assay of copolymerization with L-lactide by ring-opening polymerization. The successful incorporation of this carbohydrate monomer into the polymer chain, albeit at a low percentage of about 2%, opens up possibilities for the development of new materials with unique properties derived from the integration of carbohydrate-based monomers2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: